molecular formula C24H16N2O7 B2638190 N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 888459-72-1

N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2638190
CAS No.: 888459-72-1
M. Wt: 444.399
InChI Key: YPWACTYVRNNCJN-UHFFFAOYSA-N
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Description

This compound is a benzodioxole-carboxamide derivative characterized by a benzofuran core substituted with two benzo[d][1,3]dioxole-5-carboxamide groups. However, analogs and structurally related compounds have been investigated for diverse applications, including antidiabetic, umami flavor enhancement, and immunomodulatory activities . The presence of the benzodioxole moiety, known for metabolic stability and bioavailability, is a common feature in pharmacologically active molecules .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylcarbamoyl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O7/c27-23(13-5-7-17-19(9-13)31-11-29-17)26-21-15-3-1-2-4-16(15)33-22(21)24(28)25-14-6-8-18-20(10-14)32-12-30-18/h1-10H,11-12H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWACTYVRNNCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common method begins with the preparation of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid or benzo[d][1,3]dioxole-5-carboxylic acid, which is then dissolved in dichloromethane. A mixture of 4-dimethylaminopyridine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide is added under an argon atmosphere to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for larger batches while maintaining purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound that has garnered significant interest in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique arrangement of benzofuran and benzo[d][1,3]dioxole moieties, which contribute to its chemical reactivity and biological properties. The IUPAC name for this compound is N-[2-(1,3-benzodioxol-5-ylcarbamoyl)-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide, with a molecular formula of C26H16N2O7 and a molecular weight of approximately 468.42 g/mol .

PropertyValue
Molecular FormulaC26H16N2O7
Molecular Weight468.42 g/mol
IUPAC NameN-[2-(1,3-benzodioxol-5-ylcarbamoyl)-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide
CAS Number888464-92-4

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of benzodioxol derivatives. In particular, compounds structurally similar to this compound have shown significant inhibition of α-amylase, an enzyme critical in carbohydrate metabolism. For instance, derivatives exhibited IC50 values as low as 0.68 µM against α-amylase while demonstrating minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) . This suggests a promising therapeutic application for managing diabetes.

Anticancer Activity

In vitro studies have demonstrated that related compounds possess potent anticancer effects against various cancer cell lines. For example, certain benzodioxol derivatives were found to be effective against multiple cancer types with IC50 values ranging from 26 to 65 µM . The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells.

The biological activity of this compound can be attributed to several factors:

  • Enzyme Inhibition : The carbamate functional groups may form covalent bonds with active site residues in enzymes like α-amylase, leading to inhibition.
  • Molecular Interactions : The presence of π-electron-rich moieties allows for π–π stacking interactions and hydrogen bonding with biological macromolecules.
  • Apoptotic Pathways : Induction of apoptotic pathways in cancer cells through modulation of signaling cascades.

Study on Antidiabetic Effects

A notable study synthesized various benzodioxol carboxamide derivatives and assessed their antidiabetic potential through in vitro and in vivo experiments. The results indicated that specific derivatives significantly reduced blood glucose levels in streptozotocin-induced diabetic mice models .

Cytotoxicity Assessment

The cytotoxicity of these compounds was evaluated using MTS assays across different cell lines. The findings revealed that while some derivatives were effective against cancer cells, they showed negligible toxicity towards normal cells, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and its analogs.

Table 1: Comparison of Benzodioxole-Carboxamide Derivatives

Compound Name/ID Structural Features Biological Activity Synthesis Yield Key Findings References
Target Compound Benzofuran core with dual benzo[d][1,3]dioxole-5-carboxamide substituents Not reported Structural complexity suggests potential for multi-target interactions
N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc) Trifluoromethylphenyl substituent Antidiabetic (α-amylase inhibition) Significant hypoglycemic effect in STZ-induced diabetic mice
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807) N-heptyl chain Umami flavor agonist 1000x more potent than MSG; rapid oxidative metabolism in liver microsomes
6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide (BNBC) Bromo and naphthyl substituents STING agonist (immunomodulatory) >95% purity Activates human STING pathway; used in high-throughput phasing pipelines
N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) 3,4-Dimethoxyphenyl group Not explicitly stated 75% High purity (melting point: 175–177°C); characterized via NMR/HRMS
N-(1H-indazol-5-yl)-4-fluorophenyl derivative (Compound 20) Indazole and fluorophenyl substituents G protein-targeted activity 23% Optimized for selectivity via structure-based design

Key Structural and Functional Insights

Substituent-Driven Activity: Antidiabetic Activity: Compound IIc (trifluoromethylphenyl group) demonstrated potent α-amylase inhibition and hypoglycemic effects, attributed to electron-withdrawing groups enhancing receptor binding . Umami Flavor Potency: S807’s N-heptyl chain likely facilitates interaction with the umami receptor’s hydrophobic pocket, enabling low-concentration efficacy . STING Activation: BNBC’s bromo and naphthyl groups may stabilize interactions with the STING protein’s binding site, a mechanism shared with DMXAA (a known STING agonist) .

Synthetic Accessibility :

  • Yields vary significantly: HSD-2 (75%) and Compound 20 (23%) highlight the impact of reaction conditions (e.g., DMF vs. ethyl acetate solvents) and purification methods (e.g., column chromatography vs. HPLC) .
  • High-purity synthesis (>95%) for BNBC underscores advanced purification techniques critical for pharmacological applications .

In contrast, benzodioxole rings in other analogs may confer resistance to enzymatic degradation, enhancing bioavailability .

Contradictions and Limitations

  • While IIc and S807 show robust in vivo activity, the target compound’s benzofuran core lacks direct biological data, making functional predictions speculative.
  • Structural similarities (e.g., shared benzodioxole-carboxamide backbone) suggest overlapping metabolic pathways, but substituent variations could drastically alter pharmacokinetics .

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